N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with an ethyl group at position 1 and a methyl group at position 5. The pyrazole is linked via a carboxamide bridge to a 1,3,4-oxadiazole ring, which is further substituted with a 1-benzofuran moiety at position 6.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-3-22-10(2)8-12(21-22)15(23)18-17-20-19-16(25-17)14-9-11-6-4-5-7-13(11)24-14/h4-9H,3H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWNPUJIFFFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl Benzofuran-2-Carboxylate
Ethyl benzofuran-2-carboxylate serves as the foundational intermediate for oxadiazole synthesis. The reaction involves bromo-substituted salicylaldehyde and ethyl chloroacetate in the presence of potassium hydroxide (KOH), acting as both a base and dehydrating agent. This method, adapted from Kowalewska et al., achieves yields of 78–85% under reflux conditions in ethanol.
Reaction Conditions :
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Solvent : Ethanol
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Temperature : 80°C (reflux)
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Time : 6–8 hours
Conversion to Benzofuran-2-Carbohydrazide
Ethyl benzofuran-2-carboxylate undergoes nucleophilic substitution with hydrazine hydrate (NH₂NH₂·H₂O) in methanol, yielding benzofuran-2-carbohydrazide. This step is critical for introducing the hydrazide functional group necessary for oxadiazole cyclization.
Optimized Protocol :
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Molar Ratio : 1:1.2 (ester : hydrazine hydrate)
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Reaction Time : 4 hours at 60°C
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Yield : 89–92%
Cyclization to 5-(1-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-Amine
The carbohydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under ultrasonic irradiation. This green chemistry approach reduces reaction time from 12 hours (conventional heating) to 2 hours, with yields improving from 65% to 79%.
Ultrasonic Parameters :
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Frequency : 40 kHz
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Power : 250 W
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Solvent : Ethanol
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization and elimination of H₂S yield the oxadiazole ring.
Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carbonyl Chloride
Formation of Ethyl 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylate
Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethoxymethylene acetoacetate. Subsequent treatment with ethylhydrazine introduces the ethyl and methyl substituents regioselectively at the pyrazole ring.
Regioselectivity Control :
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Temperature : 0–5°C (prevents N2 substitution)
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Yield : 70–75%
Saponification to 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid
The ester undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid.
Conditions :
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NaOH Concentration : 2 M
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Acidification pH : 2–3
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Yield : 85–90%
Conversion to Acid Chloride
The carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride, essential for carboxamide coupling.
Reaction Parameters :
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Solvent : Toluene
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Temperature : 70°C
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Time : 3 hours
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Yield : 95%
Coupling of Oxadiazole Amine and Pyrazole Acid Chloride
Carboxamide Bond Formation
The oxadiazol-2-amine reacts with 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in tetrahydrofuran (THF) using pyridine as a base to scavenge HCl. This step forms the final carboxamide linkage.
Optimized Conditions :
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Molar Ratio : 1:1.1 (amine : acid chloride)
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Temperature : 0°C → room temperature (gradual warming)
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Reaction Time : 6 hours
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Yield : 68–72%
Characterization Data :
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IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, CH₂CH₃), 7.20–7.80 (m, 4H, benzofuran-H)
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MS (ESI+) : m/z 409.4 [M+H]⁺
Alternative Synthetic Routes and Comparative Analysis
Conventional vs. Ultrasonic-Assisted Cyclization
A comparison of oxadiazole synthesis methods reveals ultrasonic irradiation enhances efficiency:
| Parameter | Conventional | Ultrasonic |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 65% | 79% |
| Energy Consumption | High | Low |
Solvent Effects on Carboxamide Coupling
Polar aprotic solvents like THF and DMF were evaluated for the final coupling step:
| Solvent | Yield | Purity (HPLC) |
|---|---|---|
| THF | 72% | 98.5% |
| DMF | 65% | 97.2% |
| DCM | 58% | 95.8% |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Synthesis
The use of low-temperature conditions during ethylhydrazine addition ensures substitution at the N1 position, minimizing byproducts.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.
Example conditions:
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Acidic hydrolysis : Reflux with 6N HCl at 110°C for 8–12 hours .
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Basic hydrolysis : Treatment with NaOH (10%) in ethanol/water (1:1) at 60°C for 6 hours .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide derivative | 6N HCl, reflux | Pyrazole-3-carboxylic acid | 75–82% |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions. Its electron-deficient nature makes it susceptible to attack by nucleophiles such as amines or thiols.
Key reactions:
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Ring-opening with amines : Forms hydrazide intermediates under mild acidic conditions .
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Phosphorus oxychloride-mediated cyclization : Used to regenerate the oxadiazole ring from carbohydrazide precursors .
Mechanism example:
Condensation Reactions
The carboxamide and hydrazide functionalities enable condensation with aldehydes or ketones to form Schiff bases or heterocyclic hybrids.
Documented transformations:
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Reaction with 4-methoxybenzaldehyde yields (2Z,5Z)-thiazolidin-4-one derivatives via Knoevenagel condensation .
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Condensation with acetyl acetone produces pyrazolopyrimidine analogs under catalytic acidic conditions .
| Reactant | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Carboxamide + 4-methoxybenzaldehyde | AcOH, reflux | Thiazolidinone hybrid | Anticancer lead |
Electrophilic Substitution on Benzofuran
The benzofuran moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5- and 7-positions due to its electron-rich aromatic system.
Typical conditions:
Regioselectivity : Predominant substitution at the 5-position, as steric hindrance from the oxadiazole-pyrazole system limits reactivity at the 7-position .
Reductive Alkylation of the Pyrazole Core
The pyrazole nitrogen can undergo alkylation or arylation under reductive conditions to introduce diverse substituents.
Example protocol:
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Mitsunobu reaction : Uses DIAD/TPP with alcohols to achieve N-alkylation .
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Buchwald-Hartwig coupling : Introduces aryl groups via palladium catalysis .
Biological Activity-Driven Modifications
Structural analogs demonstrate that modifications to the oxadiazole or pyrazole rings enhance bioactivity:
| Modification | Biological Impact | Source |
|---|---|---|
| Replacement of oxadiazole with thiadiazole | Improved antimicrobial potency | |
| Introduction of trifluoromethyl groups | Enhanced anti-inflammatory activity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising activity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
Antimicrobial Properties
The benzofuran and oxadiazole components contribute to the compound's antimicrobial efficacy. Several studies have reported that similar derivatives possess broad-spectrum antibacterial and antifungal activities. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research has shown that related oxadiazole derivatives can inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Pesticidal Activity
Compounds with the oxadiazole structure have been investigated for their pesticidal properties. The incorporation of the benzofuran moiety enhances the bioactivity against pests and pathogens affecting crops. Preliminary studies indicate that this compound could be effective as a novel pesticide or fungicide .
Plant Growth Regulation
Emerging research suggests that some oxadiazole derivatives promote plant growth by acting as growth regulators. This application could lead to improved agricultural yields and sustainable farming practices.
Photoluminescent Properties
The unique structural features of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide make it a candidate for photoluminescent materials. Studies have shown that similar compounds exhibit strong fluorescence, which can be harnessed in optoelectronic devices .
Synthesis of Novel Polymers
The compound can act as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituents
The table below compares the structural features of the target compound with analogs from the provided evidence:
Key Observations:
- Heterocyclic Diversity : The target compound’s 1,3,4-oxadiazole and benzofuran combination distinguishes it from ’s thiadiazole-pyrrolidine system and ’s benzothiazole-thiophene scaffold. Oxadiazoles are electron-deficient aromatic systems, enhancing binding to polar biological targets, whereas thiadiazoles () improve metabolic stability .
- Substituent Effects : The ethyl and methyl groups on the pyrazole in the target compound may enhance lipophilicity compared to the fluorophenyl group in , which could increase blood-brain barrier penetration . The benzofuran moiety (target and ) contributes to π-π stacking interactions in enzyme binding pockets .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility:
- The target compound’s molecular weight (~385 g/mol) is higher than ’s benzofuran-oxadiazole analog (317 g/mol), likely due to the pyrazole-ethyl-methyl substitution. Higher molecular weight may reduce solubility but improve target affinity .
Electronic and Steric Effects:
Research Findings and Implications
Structural Optimization : Replacing the thiadiazole in with oxadiazole (target compound) could enhance target selectivity due to oxadiazole’s stronger dipole moment .
Benzofuran vs. Benzothiazole : Benzofuran (target) offers greater conformational flexibility than benzothiazole (), which may improve adaptation to enzyme active sites but reduce binding affinity .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : Focus on multi-step protocols involving condensation and cyclization reactions. For example, benzofuran-containing intermediates can be synthesized via NaOH-mediated hydrolysis of benzoyl chloride , followed by reflux with aryl aldehydes in acetic acid to form pyrazole-oxadiazole hybrids . Optimize reaction time (e.g., 2–4 hours) and temperature (80–100°C) to improve yields. Purification via ethanol recrystallization is recommended to achieve >95% purity.
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Benzoyl chloride + NaOH (10%) | 85 |
| 2 | Aryl aldehyde + Acetic acid (reflux, 2h) | 72 |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine FTIR (to confirm carbonyl groups at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to identify pyrazole/oxadiazole protons and benzofuran carbons), and mass spectrometry (to verify molecular ion peaks matching the molecular formula). Cross-reference spectral data with analogs like 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide .
Advanced Research Questions
Q. How can molecular docking be utilized to predict the compound’s biological targets?
- Methodological Answer : Use software like AutoDock Vina to dock the compound into active sites of enzymes (e.g., cyclooxygenase-2 or kinase domains). Parameterize the ligand using PubChem-derived 3D structures and validate docking poses with experimental IC₅₀ values from enzyme inhibition assays. Compare binding affinities with reference inhibitors (e.g., Celecoxib for COX-2) .
Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Reference Inhibitor |
|---|---|---|
| COX-2 | -8.2 | Celecoxib (-9.1) |
| EGFR Kinase | -7.5 | Gefitinib (-8.3) |
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) by:
- Repeating synthesis under inert conditions to rule out oxidation byproducts.
- Using 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in benzofuran and pyrazole regions.
- Comparing with literature data for 1-benzofuran-2-yl-dihydropyrazole hybrids to identify common artifacts .
Q. What strategies are effective for optimizing in vitro bioactivity studies?
- Methodological Answer : Screen against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Include positive controls (e.g., Doxorubicin) and validate results with flow cytometry to assess apoptosis/necrosis mechanisms. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for similar compounds?
- Methodological Answer : Systematically vary parameters such as solvent polarity (acetic acid vs. DMF) and catalyst loading (e.g., POCl₃ in cyclization steps). For example, reports 72% yield using acetic acid, while other protocols using DMF may achieve higher yields but require longer purification .
Experimental Design for Pharmacokinetics
Q. What in vivo models are suitable for assessing bioavailability?
- Methodological Answer : Use Sprague-Dawley rats for oral gavage studies (dose: 10–50 mg/kg). Collect plasma samples at 0.5–24h intervals and analyze via HPLC-MS/MS to measure Cₘₐₓ and t₁/₂. Compare with computational ADMET predictions (e.g., SwissADME ) for logP and BBB permeability .
Scaling-Up Challenges
Q. How to adapt lab-scale synthesis to pilot-scale production without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
